Adapalene
Overview
Description
Adapalene is a third-generation topical retinoid primarily used in the treatment of mild to moderate acne and is also used to treat keratosis pilaris and other skin conditions . It is a naphthoic acid derivative designed to be more structurally rigid than previous retinoid generations, which decreases its ability to bind multiple retinoid receptors, thus reducing off-target effects .
Synthesis Analysis
Adapalene is synthesized from adapalene methyl ester . More details about the synthesis process can be found in the referenced paper .
Molecular Structure Analysis
The structural formula for adapalene is available in the referenced source .
Chemical Reactions Analysis
Adapalene is a stable naphthoic acid derivative with potent retinoid pharmacology, controlling cell proliferation and differentiation . It also has significant anti-inflammatory action .
Physical And Chemical Properties Analysis
Adapalene has a molecular formula of C28H28O3 and a molecular weight of 412.5201 g/mol . It has a melting point between 319-322°C and a boiling point of 606.3°C at 760 mmHg . Adapalene has a Log P value of 8.6 and has high lipophilic and low solubility in water and is potentially degraded .
Scientific Research Applications
Intradermal and Follicular Delivery
Adapalene's encapsulation in liposomes enhances its delivery to hair follicles, targeting the desired site for acne treatment. This approach leads to better patient compliance and reduced side effects (Kumar & Banga, 2016).
Adapalene-Loaded Microparticles
Microencapsulation using polyesters like poly(ε-caprolactone) improves adapalene's topical delivery into sebaceous glands, reducing topical side effects and enhancing drug delivery (Nadal et al., 2019).
Biochemistry and Evolution
Adapalene's development focused on enhancing stability, anti-inflammatory effects, and minimizing irritation, making it a significant advancement in acne treatment (Czernielewski et al., 2001).
Pharmacology
Adapalene shows significant activity on cell and tissue proliferation and differentiation, with selective interactions with nuclear receptors RARβ and RARγ (Michell et al., 1998).
Therapeutic Potential Beyond Acne
Adapalene's therapeutic potential extends to several dermatological diseases and photoaging. It may also have potential in cancer treatment and combating neurodegenerative diseases (Rusu et al., 2020).
Modulation of TLR-2, CD1d, and IL-10
Adapalene modulates the epidermal immune system, potentially enhancing antimicrobial activity against Propionibacterium acnes and playing a role in acne-related inflammation (Tenaud et al., 2007).
Adapalene Loaded Liposome-Based Gel
Development of adapalene liposomal loaded gel shows improved tolerability and targeted delivery, offering an effective treatment for acne with fewer side effects (Arooj et al., 2023).
Treatment of Actinic Keratoses and Lentigines
Adapalene demonstrates efficacy in treating actinic keratoses and solar lentigines, showing potential for treating photodamaged skin beyond its traditional use for acne (Kang et al., 2003).
Safety And Hazards
Adapalene should be used only as directed to avoid irritation of the skin . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Adapalene has been found to be effective in the treatment of several dermatological diseases and photoaging besides the utility in the treatment of acne vulgaris . New biological effects of adapalene with therapeutic potential are highlighted in this review paper . Thus, adapalene could be a valuable therapeutic drug into the treatment of several types of cancer . Additionally, some neurodegenerative diseases could be treated with a suitable formulation for intravenous administration . The antibacterial activity against methicillin-resistant Staphylococcus aureus of an analogue of Adapalene has been proven . In different therapeutic schemes, Adapalene is more effective in combination with other active substances .
properties
IUPAC Name |
6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O3/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCDAPDGXCYOEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046481 | |
Record name | Adapalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Adapalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014355 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.01e-06 g/L | |
Record name | Adapalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014355 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Adapalene is used for the treatment/maintenance of mild-to-severe acne (acne vulgaris). Acne is a multifactorial condition, and evidence exists to support multiple mechanisms of action for adapalene. Adapalene binds to retinoic acid receptor (RAR)-beta and RAR-gamma; this complex subsequently binds to one of three retinoid X receptors (RXRs), which as a complex is capable of binding DNA to modulate transcriptional activity. Although the full extent of transcriptional modulation is not described, retinoid activation is generally known to affect cellular proliferation and differentiation, and adapalene has been shown to inhibit HeLa cell proliferation and human keratinocyte differentiation. These effects primarily account for adapalene's comedolytic and anticomedogenic properties. In addition, adapalene modulates the immune response by down-regulating toll-like receptor 2 (TLR-2) expression and inhibiting the transcription factor activator protein 1 (AP-1). TLR-2 recognizes _Cutibacterium acnes_ (formerly _Propionibacterium acnes_), the bacterium primarily associated with acne. TLR-2 activation causes nuclear translocation of AP-1 and downstream pro-inflammatory gene regulation. Therefore, adapalene has a general anti-inflammatory effect, which reduces inflammation-mediated acne symptoms. When used with benzoyl peroxide, which possesses free radical-mediated bactericidal effects, the combination acts synergistically to reduced comedones and inflammatory lesions. | |
Record name | Adapalene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00210 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Adapalene | |
CAS RN |
106685-40-9 | |
Record name | Adapalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106685-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adapalene [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106685409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adapalene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00210 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adapalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(3-(1-Adamantyl)-4-methoxyphenyl)-2-naphthoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ADAPALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L4806J2QF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Adapalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014355 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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